Direct Head-to-Head Enzymatic Potency Comparison: Compound 15m (IC50 14 nM) vs. 15j, 15g, 15d, 15l, 15c, and 15b in Standardized FRET Assay
In a standardized head-to-head FRET-based SARS-CoV-2 3CLpro enzymatic assay conducted under identical conditions, compound 15m demonstrated an IC50 of 14 nM, positioning it as a mid-tier potency compound within the α-acyloxymethylketone series [1]. This places 15m at approximately 3.5-fold lower potency than the most potent series member 15j (IC50 4 nM), 2.2-fold lower than 15g (IC50 6.4 nM), and roughly equipotent to 15d (IC50 13 nM), while exhibiting 1.4-fold higher potency than 15l (IC50 19 nM), 1.4-fold higher than 15c (IC50 20 nM), and 1.6-fold higher than 15b (IC50 22 nM) [1]. The assay used pure SARS-CoV-2 3CLP enzyme with FRET-based detection, and all compounds were tested in the same experimental system, enabling direct quantitative ranking [1][2].
| Evidence Dimension | SARS-CoV-2 3CLpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM (pIC50 = 7.85) |
| Comparator Or Baseline | 15j IC50 = 4 nM; 15g IC50 = 6.4 nM; 15d IC50 = 13 nM; 15l IC50 = 19 nM; 15c IC50 = 20 nM; 15b IC50 = 22 nM; Compound 5 IC50 = 20 nM |
| Quantified Difference | 3.5-fold less potent than 15j; 1.4–1.6-fold more potent than 15b, 15c, 15l, and compound 5; approximately equipotent to 15d |
| Conditions | Pure SARS-CoV-2 3CLP enzyme; FRET-based assay; 30 min incubation; all compounds tested under identical conditions in the same study (BindingDB Entry 9616; ChEMBL assay; Bioorg Med Chem Lett 2021 head-to-head comparison) |
Why This Matters
This direct comparative dataset enables researchers to select compound 15m when a specific intermediate potency is required for SAR studies, rather than the highest-potency (15j, 4 nM) or lowest-potency (15b, 22 nM) analogs, providing a calibrated tool compound for dose-response experiments.
- [1] BindingDB. Entry 9616: Affinity data for SARS-CoV-2 3CLP inhibitors 15m (BDBM476973), 15j (BDBM476970), 15g (BDBM476967), 15d (BDBM476964), 15l, 15c (BDBM476963), 15b (BDBM476962), compound 5 (BDBM476959). IC50 values determined by FRET assay with pure SARS-CoV-2 3CLP. View Source
- [2] Guide to Pharmacology. compound 15m [PMID: 34242027] Ligand Activity Charts. ChEMBL: Inhibition of SARS-CoV-2 3CL protease, IC50 14 nM (pIC50 7.85). J Med Chem (2022) 65: 2905-2925. View Source
